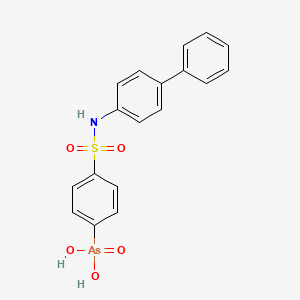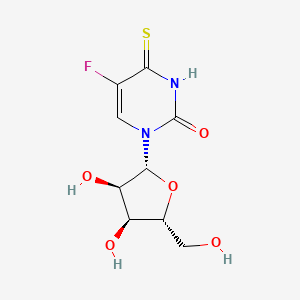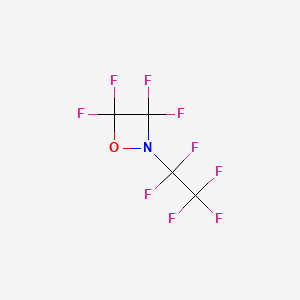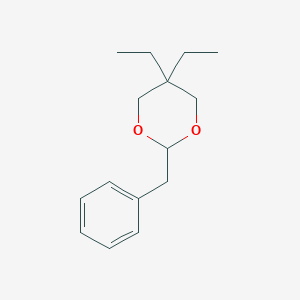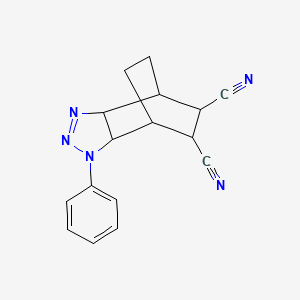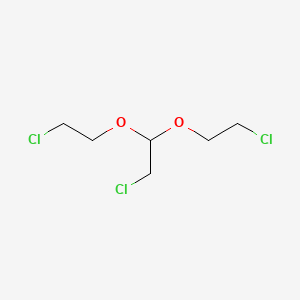
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- is an organic compound with the molecular formula C6H12Cl2O2. It is also known by other names such as 1,2-Bis(2-chloroethoxy)ethane and Triglycol dichloride . This compound is characterized by the presence of two chloroethoxy groups attached to an ethane backbone, making it a versatile chemical in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- typically involves the reaction of ethylene glycol with thionyl chloride to form 2-chloroethanol. This intermediate is then reacted with ethylene oxide under controlled conditions to yield the final product . The reaction conditions often require anhydrous environments and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the attainment of high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as hydroxide ions, leading to the formation of ethylene glycol derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction Reactions: Reduction of the chloro groups can yield ethane derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide and potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products Formed
Substitution: Ethylene glycol derivatives.
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethane derivatives with various functional groups.
Applications De Recherche Scientifique
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- has several applications in scientific research:
Mécanisme D'action
The mechanism by which Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- exerts its effects involves the interaction of its chloroethoxy groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes and other proteins, thereby modulating their activity . The pathways involved often include the activation or inhibition of specific biochemical processes, depending on the context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethane, 1,2-bis(2-chloroethoxy)-: Similar structure but with different positioning of chloroethoxy groups.
Methane, bis(2-chloroethoxy)-: Contains a methylene group instead of an ethane backbone.
Uniqueness
Ethane, 2-chloro-1,1-bis(2-chloroethoxy)- is unique due to its specific arrangement of chloroethoxy groups, which imparts distinct chemical reactivity and applications compared to its analogs . This unique structure allows for targeted interactions in various chemical and biological processes, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
5409-75-6 |
|---|---|
Formule moléculaire |
C6H11Cl3O2 |
Poids moléculaire |
221.5 g/mol |
Nom IUPAC |
2-chloro-1,1-bis(2-chloroethoxy)ethane |
InChI |
InChI=1S/C6H11Cl3O2/c7-1-3-10-6(5-9)11-4-2-8/h6H,1-5H2 |
Clé InChI |
SNXUWLWJQDFWDB-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)OC(CCl)OCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


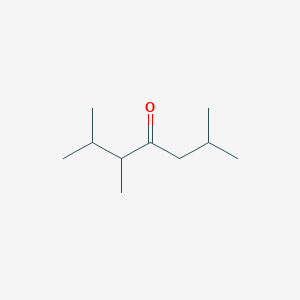
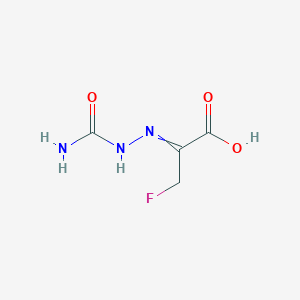
![1-[(Ethylsulfanyl)methyl]-4-(4-methylphenyl)piperazine](/img/structure/B14743559.png)

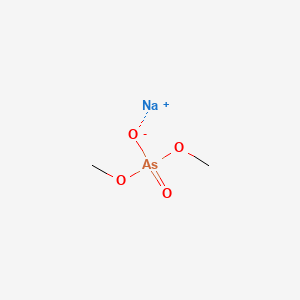
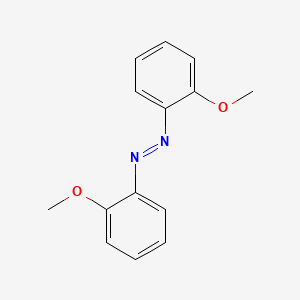

![[6-(4-Acetamido-2-oxopyrimidin-1-yl)-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B14743594.png)
